molecular formula C25H24N4O4S B277287 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Número de catálogo B277287
Peso molecular: 476.5 g/mol
Clave InChI: UNIQXJKOXAYSHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-777607 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is involved in a variety of cellular processes, including cell proliferation, survival, and migration.

Mecanismo De Acción

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine kinase. This receptor is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and migration. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the growth and metastasis of cancer cells. In fibrosis, c-Met is involved in the activation of fibroblasts, which are responsible for the production of extracellular matrix proteins. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the activation of fibroblasts and the accumulation of extracellular matrix proteins. In inflammatory disorders, c-Met is involved in the production of pro-inflammatory cytokines. By inhibiting c-Met, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the production of these cytokines and the associated inflammation.
Biochemical and Physiological Effects:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth and metastasis of tumor cells by reducing cell proliferation, survival, and migration. In fibrosis, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the accumulation of extracellular matrix proteins, which are responsible for the development of fibrotic diseases. In inflammatory disorders, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of c-Met, which makes it a valuable tool for studying the role of this receptor in various diseases. Additionally, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models and has shown promising results in a variety of disease settings. However, there are also limitations to the use of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate into certain tissues or cell types. Additionally, as with any small molecule inhibitor, there is the potential for off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of combination therapies that incorporate N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide with other drugs or treatment modalities. This approach may enhance the therapeutic efficacy of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide and reduce the potential for drug resistance. Another area of interest is the development of novel c-Met inhibitors that have improved pharmacological properties, such as increased selectivity or tissue penetration. Finally, there is a need for further research to elucidate the role of c-Met in various diseases and to identify patient populations that may benefit from c-Met inhibition.

Métodos De Síntesis

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that has been described in detail in the scientific literature. Briefly, the synthesis begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The resulting compound is then coupled with 4-oxoquinazoline to form the final product, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Aplicaciones Científicas De Investigación

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, fibrosis, and inflammatory disorders. In cancer, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and metastasis of a variety of tumor types, including breast, lung, and gastric cancers. In fibrosis, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the accumulation of extracellular matrix proteins, which are responsible for the development of fibrotic diseases such as pulmonary fibrosis and liver cirrhosis. In inflammatory disorders, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease.

Propiedades

Fórmula molecular

C25H24N4O4S

Peso molecular

476.5 g/mol

Nombre IUPAC

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C25H24N4O4S/c1-28(17-19-7-3-2-4-8-19)34(32,33)21-13-11-20(12-14-21)27-24(30)15-16-29-18-26-23-10-6-5-9-22(23)25(29)31/h2-14,18H,15-17H2,1H3,(H,27,30)

Clave InChI

UNIQXJKOXAYSHF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

SMILES canónico

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.